1-Azido-4-fluorobenzene
Overview
Description
1-Azido-4-fluorobenzene is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful in understanding the chemistry of azido-fluorobenzenes. The first paper discusses the triazidation of various trifluorobenzenes, which involves the substitution of fluorine atoms with azido groups . The second paper examines the synthesis and properties of trans-4-fluoroazoxybenzene, a compound that includes a fluorine atom and an azoxy group on a benzene ring . These studies contribute to the broader understanding of the reactivity and structural characteristics of azido- and fluoro-substituted benzenes.
Synthesis Analysis
The synthesis of azido-fluorobenzenes can be inferred from the first paper, which describes the selective defluorination of trifluorobenzenes in the presence of sodium azide to form triazidobenzenes . Although the paper does not specifically mention 1-azido-4-fluorobenzene, the methodology suggests that similar conditions could potentially be applied to synthesize mono-azido-fluorobenzenes by controlling the stoichiometry and reaction conditions.
Molecular Structure Analysis
The molecular structure of 1-azido-4-fluorobenzene can be speculated based on the structural data provided for related compounds. The second paper provides insights into the crystal structures of trans-4-fluoroazoxybenzene, which exhibits disorder in the crystal due to the presence of two isomers . While the azido group is not the same as the azoxy group, both are nitrogen-rich substituents that can influence the geometry and electronic properties of the benzene ring. The paper also discusses the planarity of the molecules and the presence of weak hydrogen bonds, which could be relevant for understanding the molecular structure of 1-azido-4-fluorobenzene.
Chemical Reactions Analysis
The chemical reactivity of azido-fluorobenzenes can be complex, as azido groups are known to be highly reactive and can participate in various chemical reactions, such as click chemistry or the Staudinger reaction. The first paper indicates that triazidobenzenes can be used as photoactive cross-linking reagents and as precursors in organic synthesis . This suggests that 1-azido-4-fluorobenzene may also have interesting reactivity, particularly in light-induced or polymerization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-azido-4-fluorobenzene can be extrapolated from the properties of similar compounds. The first paper does not provide specific details on the physical properties of the synthesized triazidobenzenes . However, the second paper provides spectral properties and discusses the influence of the azoxy and fluoro groups on the crystal structure of trans-4-fluoroazoxybenzene . These properties, such as crystal disorder and non-planarity, could also be relevant to 1-azido-4-fluorobenzene, affecting its melting point, solubility, and stability.
Scientific Research Applications
Synthesis of Triazole Derivatives Research by Negrón-Silva et al. (2013) involved the synthesis of 1,2,3-triazole derivatives from compounds including 1-(azidomethyl)-4-fluorobenzene. These compounds showed potential inhibitory activity against acidic corrosion of steels, indicating applications in materials science and corrosion prevention (Negrón-Silva et al., 2013).
Investigation of C−H···F Interactions Thalladi et al. (1998) explored the interactions in crystalline fluorobenzenes, including 1,4-difluorobenzene. This study is significant for understanding the weak acceptor capabilities of the C−F group, with implications in crystallography and molecular interaction studies (Thalladi et al., 1998).
Labeling of Peptides for PET Imaging Thonon et al. (2009) utilized 1-(azidomethyl)-4-[(18)F]-fluorobenzene for the labeling of peptides in PET (Positron Emission Tomography) imaging. This application demonstrates the relevance of 1-Azido-4-fluorobenzene in biomedical imaging and diagnostic processes (Thonon et al., 2009).
Organometallic Chemistry and Catalysis Pike et al. (2017) discussed the use of partially fluorinated benzenes, including 1,2-difluorobenzene, in organometallic chemistry and transition-metal-based catalysis. These compounds act as solvents or ligands, highlighting their importance in chemical synthesis and industrial applications (Pike et al., 2017).
Labeling of siRNA for PET Imaging Mercier et al. (2011) developed a method for labeling siRNA with fluorine-18 using 1-(azidomethyl)-4-[(18)F]fluorobenzene, indicating its use in advanced molecular biology and imaging techniques (Mercier et al., 2011).
Investigation of Molecular and Magnetic Properties Liu et al. (2017) studied the magnetic properties of azido-Cu(II) compounds, using 2-fluorobenzoic acid among others, to understand ferromagnetic ordering and slow relaxation. This research is significant in the field of material science, particularly in the development of new magnetic materials (Liu et al., 2017).
Synthesis of Chiral α-Azido and α-Amino Ketones Gomes and Corey (2019) developed a method using fluorobenzene for synthesizing chiral α-azido and α-amino ketones. This has implications in pharmaceutical synthesis and the development of enantioselective reactions (Gomes & Corey, 2019).
Safety And Hazards
properties
IUPAC Name |
1-azido-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFLTICYUZLEII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447110 | |
Record name | 1-azido-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-4-fluorobenzene | |
CAS RN |
3296-02-4 | |
Record name | 1-azido-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20447110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Azido-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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